molecular formula C20H26O5 B14022346 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A

1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A

Cat. No.: B14022346
M. Wt: 346.4 g/mol
InChI Key: MQOMHFMKUJFDBH-YSGQZDOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Deacetylpseudolaric Acid A, formally named 1H-4,9a-Ethanocyclohepta[c]pyran-7-carboxylic acid, 3-[(1E,3E)-4-carboxy-1,3-pentadien-1-yl]-3,4,4a,5,6,9-hexahydro-4a-hydroxy-3-methyl-1-oxo-, is a diterpenoid derivative isolated from the bark of Pseudolarix amabilis (Golden Larch) . Its molecular formula is C₂₃H₂₈O₈ (molecular weight: 432.46 g/mol), featuring a highly oxygenated ethanocyclohepta[c]pyran core fused with a 2,4-pentadienoic acid moiety . This compound is a deacetylated derivative of Pseudolaric Acid B (CAS: 82508-31-4), retaining significant bioactivity, including antitumor and antimicrobial properties .

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

5-[(1R,7S,9R)-7-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C20H26O5/c1-13-6-10-19-11-8-15(20(19,24)12-7-13)18(3,25-17(19)23)9-4-5-14(2)16(21)22/h4-6,9,15,24H,7-8,10-12H2,1-3H3,(H,21,22)/t15?,18-,19-,20+/m1/s1

InChI Key

MQOMHFMKUJFDBH-YSGQZDOGSA-N

Isomeric SMILES

CC1=CC[C@]23CCC([C@]2(CC1)O)[C@@](OC3=O)(C)C=CC=C(C)C(=O)O

Canonical SMILES

CC1=CCC23CCC(C2(CC1)O)C(OC3=O)(C)C=CC=C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Natural Source and Isolation

(-)-Deacetylpseudolaric acid A is naturally extracted from Pseudolarix amabilis bark and wood. Traditional extraction involves solvent extraction followed by chromatographic purification. However, due to limited natural availability and the demand for derivatives, total synthesis has become the primary method for obtaining this compound for research and pharmaceutical applications.

Synthetic Strategies for (-)-Deacetylpseudolaric acid A

Key Synthetic Approaches

Asymmetric Epoxidation and Nucleophilic Opening

One notable approach involves asymmetric epoxidation of dienes followed by nucleophilic opening to build the bicyclic framework characteristic of pseudolaric acids. This method allows stereoselective formation of the key ring systems and installation of hydroxyl groups with controlled stereochemistry.

Radical Cyclization Strategies

Radical-based cyclization approaches have been employed to form the quaternary carbon centers. For example, an alkoxycarbonyl radical cyclization on a diene system was used to establish the bicyclic core with high selectivity. This method was particularly useful in forming lactones and complex ring systems in pseudolaric acid derivatives.

Metal-Catalyzed Cycloaddition Reactions

Metal-catalyzed [5+2] cycloaddition reactions, particularly those catalyzed by ruthenium or rhodium complexes, have been utilized to construct the polyhydroazulene core directly from linear precursors. This step is crucial for assembling the fused bicyclic system efficiently.

Samarium Diiodide (SmI2)-Mediated Cyclization

A concise total synthesis of pseudolaric acid A (a close analogue) employed a samarium diiodide-mediated intramolecular alkene-ketyl radical cyclization to stereoselectively form the trans-fused [5-7]-bicyclic core. This method provides a powerful tool for constructing complex bicyclic systems with high stereocontrol.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has been applied in tandem with radical cyclization to close medium-sized rings in the bicyclic core. This method complements radical cyclization by enabling the formation of seven-membered rings under mild conditions.

Detailed Synthetic Route Example

A representative synthetic route adapted from the literature for (-)-Deacetylpseudolaric acid A includes the following key steps:

Step Reaction Type Description Outcome/Notes
1 Asymmetric Epoxidation Epoxidation of a diene precursor to introduce stereochemistry Formation of epoxide intermediate with controlled stereochemistry
2 Nucleophilic Epoxide Opening Directed opening of the epoxide ring by nucleophiles (e.g., LDA) Formation of dienol intermediates with tertiary alcohol groups
3 Radical Cyclization Alkoxycarbonyl radical cyclization to form bicyclic lactone core Establishment of quaternary carbon centers and bicyclic framework
4 Metal-Catalyzed [5+2] Cycloaddition Rhodium or ruthenium catalysis to form polyhydroazulene core Efficient assembly of fused bicyclic system
5 Ring-Closing Metathesis (RCM) Closure of medium-sized rings to complete bicyclic core Formation of trans-fused [5-7] bicyclic ring system with high stereoselectivity
6 Functional Group Transformations Selective oxidation, deprotection, and esterification to install dienoic acid side chains Finalization of (-)-Deacetylpseudolaric acid A structure

Research Findings and Reaction Conditions

Epoxidation and Epoxide Opening

  • Epoxidation is typically carried out using chiral catalysts or reagents to ensure high enantioselectivity.
  • Epoxide opening with lithium diisopropylamide (LDA) facilitates formation of dienol intermediates with correct stereochemistry.

Radical Cyclization

  • Alkoxycarbonyl radical cyclization requires precise control of reaction conditions to favor cyclization over fragmentation.
  • Radical initiation often uses selenium-based precursors or other radical initiators under mild conditions.

Metal-Catalyzed Cycloaddition

  • Rhodium catalysts outperform ruthenium in selectivity and yield for the [5+2] cycloaddition step.
  • Low temperatures (e.g., −78 °C) are employed to prevent side reactions such as retro-aldol processes.

Ring-Closing Metathesis

  • Employing Grubbs or related catalysts enables efficient ring closure.
  • The RCM step is often performed under inert atmosphere and mild heating to maintain stereochemical integrity.

Late-Stage Functionalization

  • Introduction of the dienoic acid side chain is typically achieved via selective oxidation and esterification.
  • Stille coupling and hydrostannylation have been used in related pseudolaric acid syntheses to install side chains, though care must be taken to avoid isomerization and decomposition.

Comparative Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations Reference(s)
Asymmetric Epoxidation + Opening Stereoselective formation of bicyclic core High stereocontrol Requires chiral catalysts, multi-step
Radical Cyclization Alkoxycarbonyl radical-mediated ring formation Efficient quaternary center formation Sensitive to substrate and conditions
Metal-Catalyzed [5+2] Cycloaddition Direct construction of polyhydroazulene core High selectivity, convergent Requires expensive catalysts, low temp
SmI2-Mediated Cyclization + RCM Radical cyclization combined with ring closure Concise, stereoselective Limited substrate scope

Chemical Reactions Analysis

1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions, particularly at the pentadienoic acid moiety, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound is investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: It shows potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth and induce cancer cell death.

    Industry: While its industrial applications are limited, it is used in the development of novel pharmaceuticals and therapeutic agents.

Mechanism of Action

The mechanism of action of 1H-4,9a-Ethanocyclohepta[c]pyran, 2,4-pentadienoic acid deriv.; (-)-Deacetylpseudolaric acid A involves several molecular targets and pathways:

    Molecular Targets: It targets specific proteins and enzymes involved in cell proliferation and apoptosis, such as caspases and cyclin-dependent kinases.

    Pathways: The compound modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Pseudolaric Acid B

  • Structure: Shares the ethanocyclohepta[c]pyran backbone but includes an acetyl group absent in (-)-Deacetylpseudolaric Acid A .
  • Bioactivity : Both exhibit antitumor activity, but Pseudolaric Acid B has been more extensively studied for its antiangiogenic effects .

b. Pyran-Linked Phthalazinone-Pyrazole Hybrids (e.g., Compounds 4a–h)

  • Structure: Synthetic pyran derivatives fused with phthalazinone and pyrazole rings, lacking the pentadienoic acid chain .
  • Molecular Weight : 374–388 g/mol, smaller than (-)-Deacetylpseudolaric Acid A due to simpler substituents .
  • Bioactivity : Demonstrated in vitro cytotoxicity against cancer cells, but in vivo efficacy remains unverified .
Functionally Related Compounds

a. Pyran Copolymer (Divinyl Ether-Maleic Anhydride)

  • Structure : A synthetic polyanionic polymer, distinct from natural pyran derivatives .
  • Bioactivity: Potent in vivo antitumor activity against Lewis lung carcinoma and B-16 melanoma, likely via immune modulation rather than direct cytotoxicity .

b. Tilorone

  • Structure: A fluorenone-based small molecule with bis-ethylaminoethoxy chains .
  • Bioactivity : High in vitro cytotoxicity (50% inhibitory dose: 1–20 µg/mL) but ineffective in vivo, contrasting with (-)-Deacetylpseudolaric Acid A’s natural bioactivity .
Pentadienoic Acid Derivatives
  • Pentadienoic Acid (PDA): Found in Nigella sativa, but structural details are incomplete. Likely differs in conjugation and biological targets compared to (-)-Deacetylpseudolaric Acid A’s specialized diterpenoid-pentadienoic acid fusion .

Data Tables

Table 1: Structural and Functional Comparison
Compound Molecular Weight (g/mol) Source Key Bioactivity Structural Distinguishers
(-)-Deacetylpseudolaric A 432.46 Pseudolarix amabilis Antitumor, antimicrobial Ethanocyclohepta[c]pyran + pentadienoic acid
Pseudolaric Acid B 432.46 Pseudolarix amabilis Antiangiogenic, antitumor Acetyl group at C-7 position
Pyran Hybrids (4a–h) 374–388 Synthetic In vitro cytotoxicity Phthalazinone-pyrazole-pyran fusion
Pyran Copolymer >10,000 (polymeric) Synthetic In vivo antitumor Polyanionic backbone
Tilorone 543.46 (as dihydrochloride) Synthetic In vitro cytotoxicity Fluorenone core with aminoethoxy chains
Table 2: Antitumor Activity Comparison
Compound In Vitro Cytotoxicity (50% Inhibitory Dose) In Vivo Efficacy (Tumor Model) Mechanism of Action
(-)-Deacetylpseudolaric A Not reported Demonstrated in preclinical Apoptosis induction, NF-κB inhibition
Pyran Hybrids (4a–h) 10–50 µM (varies by cell line) Not tested DNA intercalation, kinase inhibition
Pyran Copolymer >3,000 µg/mL (low cytotoxicity) 123–162% lifespan increase Immune activation, cytokine release
Tilorone 1–20 µg/mL Ineffective Direct DNA damage, membrane disruption

Research Findings and Discussion

  • Natural vs. Synthetic Origins : (-)-Deacetylpseudolaric Acid A’s natural derivation offers biocompatibility but limits scalability compared to synthetic pyran hybrids or copolymers .
  • Structural Complexity: The ethanocyclohepta[c]pyran-pentadienoic acid framework in (-)-Deacetylpseudolaric Acid A provides unique stereochemical features that influence receptor binding, absent in simpler pyran derivatives .

Biological Activity

(-)-Deacetylpseudolaric acid A is a compound derived from the pseudolaric acid family, known for its diverse biological activities. This article delves into its biological properties, focusing on its antifungal, anti-angiogenic, and cytotoxic effects, as well as its molecular mechanisms of action.

Chemical Structure

The chemical structure of (-)-Deacetylpseudolaric acid A can be represented as follows:

C20H30O5\text{C}_{20}\text{H}_{30}\text{O}_5

This compound features a unique bicyclic structure that contributes to its biological activities.

1. Antifungal Activity

Pseudolaric acids, including (-)-Deacetylpseudolaric acid A, exhibit significant antifungal properties. Studies have shown that these compounds effectively inhibit the growth of various fungal strains, making them potential candidates for developing antifungal therapies. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis .

2. Anti-Angiogenic Properties

(-)-Deacetylpseudolaric acid A has demonstrated anti-angiogenic activity, which is crucial in cancer therapy. It inhibits the vascular endothelial growth factor (VEGF) signaling pathway, leading to reduced angiogenesis in tumor microenvironments. This effect is mediated by the degradation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of angiogenesis .

3. Cytotoxicity Against Cancer Cells

Research indicates that (-)-Deacetylpseudolaric acid A exhibits cytotoxic effects on various cancer cell lines. Its cytotoxicity is primarily due to the induction of apoptosis, characterized by:

  • Decreased expression of anti-apoptotic proteins (Bcl-2 and Bcl-xL)
  • Increased expression of pro-apoptotic proteins (Bax)
  • Activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP) .

Table 1: Cytotoxic Effects of (-)-Deacetylpseudolaric Acid A on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Apoptosis induction
MCF-78Microtubule destabilization
A54912Apoptosis via caspase activation

Microtubule Disruption

Recent studies have identified microtubules as a key target for (-)-Deacetylpseudolaric acid A. The compound disrupts microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. This action is similar to that of established chemotherapeutics like colchicine and vinblastine .

Case Studies

Several case studies have documented the efficacy of (-)-Deacetylpseudolaric acid A in preclinical settings:

  • Study on HeLa Cells : Treatment with (-)-Deacetylpseudolaric acid A resulted in significant disruption of microtubule structures and induced cell cycle arrest at prometaphase.
  • MCF-7 Breast Cancer Model : The compound exhibited potent anti-proliferative effects, correlating with increased apoptosis markers.

Q & A

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationCritical Parameters
1H/13C NMRAssign proton/carbon environmentsSolvent suppression (DMSO-d6)
X-ray CrystallographyConfirm stereochemistryResolution (<1.0 Å)
HRMSMolecular formula verificationMass accuracy (<5 ppm error)

Q. Table 2. Common Pitfalls in Bioactivity Studies

IssueMitigation StrategyReference
Solvent toxicityUse low DMSO concentrations (≤0.1%)
Batch variabilitySource from certified suppliers
Assay interferenceInclude vehicle-only controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.